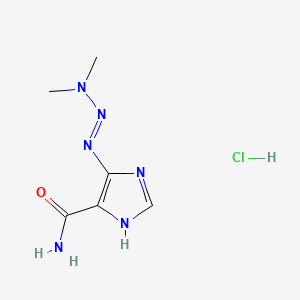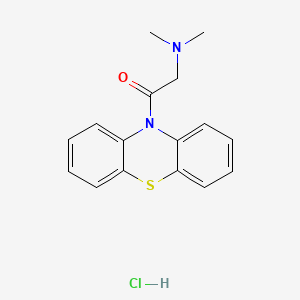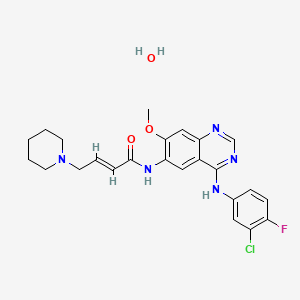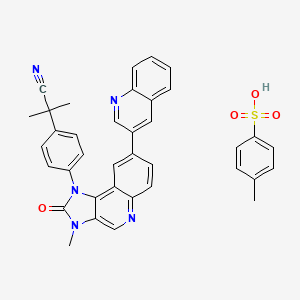
DCAT Maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DCAT Maleate is an inhibitor of N-methyl transferases (NMT). DCAT Maleate prevents the formation of Parkinson's syndrome neurotoxins via methylation of non-methylated pre-neurotoxins.
Applications De Recherche Scientifique
Dicarboxylate Transport System :
- The Dct system of Sinorhizobium meliloti, crucial for nitrogen-fixing symbiosis, transports dicarboxylic acids. Research shows DctA, its permease component, can transport orotate, a monocarboxylic acid. Maleate, a dicarboxylic acid, did not inhibit orotate transport, indicating it's not recognized by DctA. However, maleate was an effective inducer of DctA expression, suggesting its role in regulating this transport system (Yurgel et al., 2000).
Treatment of Genetic Mitochondrial Diseases :
- Dichloroacetate (DCA) is studied for treating genetic mitochondrial diseases. It acts on the pyruvate dehydrogenase (PDH) complex, influencing its phosphorylation state and stability. DCA metabolism is affected by polymorphic variants of a specific enzyme, impacting its biotransformation and toxicity. Clinical trials indicate chronic oral DCA is well-tolerated in young children and effective in patients with PDH deficiency (Stacpoole et al., 2008).
Data Catalog Vocabulary (DCAT) in Research Data Representation :
- DCAT is crucial for organizing and representing research data, ensuring access, findability, and interoperability of datasets. It standardizes catalogs and datasets with specific terms, enhancing the representation of research data (Tomoyose & Arakaki, 2021).
Floating Drug Delivery System :
- A study focused on creating a floating tablet formulation of dexchlorpheniramine maleate (DCPM) using a full factorial design. The formulation optimized the drug's release and floating capacity, indicating potential for prolonged drug release and improved bioavailability (Alabazi & Elzein, 2012).
Findability of Digital Assets in Research Data Repositories :
- The W3C Data Catalog Vocabulary (DCAT) improves the findability and interoperability of digital assets in research data repositories. It enables cross-domain markup using community-consented gold standard vocabularies (Löbe et al., 2022).
Kinetics of Free Radical Grafting in Polyethylene :
- A study on diethyl maleate (DEM) grafting onto linear polyethylene highlighted the kinetic parameters like activation energy and reaction order. The study provides insights for selecting feed composition and process parameters for desired products (Passaglia et al., 2000).
Dynamic Consent in Biomedical Research :
- Dynamic consent (DC) is a digital communication interface connecting researchers and participants, enhancing participant engagement and decision-making in biomedical research. It ensures secure data sharing and improves recruitment and participant recontact (Kaye et al., 2014).
Timolol Maleate Eye Drops on Rabbit Cardiomyopathy Models :
- The study on the effects of 0.5% timolol maleate eye drops on rabbit dilated cardiomyopathy (DCM) models showed significant effects on heart rate and ejection fraction. This suggests its potential impact on the circulatory system in such models (Isaka et al., 2021).
Propriétés
Numéro CAS |
57915-90-9 |
|---|---|
Nom du produit |
DCAT Maleate |
Formule moléculaire |
C14H15Cl2NO4 |
Poids moléculaire |
332.18 |
Nom IUPAC |
5,6-dichloro-1,2,3,4-tetrahydronaphthalen-2-amine maleate |
InChI |
InChI=1S/C10H11Cl2N.C4H4O4/c11-9-4-1-6-5-7(13)2-3-8(6)10(9)12;5-3(6)1-2-4(7)8/h1,4,7H,2-3,5,13H2;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Clé InChI |
BESNJBBQZHHFBO-BTJKTKAUSA-N |
SMILES |
NC1CC2=C(C(Cl)=C(Cl)C=C2)CC1.O=C(O)/C=C\C(O)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
DCAT Maleate; DCAT |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



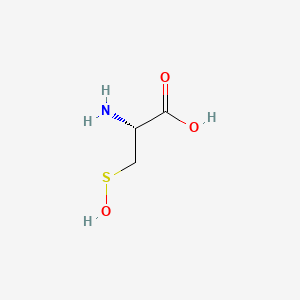
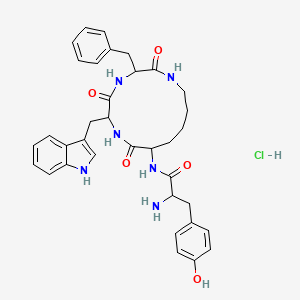

![2-(2,2,3,3,3-Pentafluoropropoxy)-3-[4-(2,2,2-trifluoroethoxy)phenyl]-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4,6-dione](/img/structure/B606917.png)
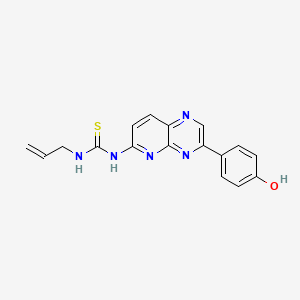
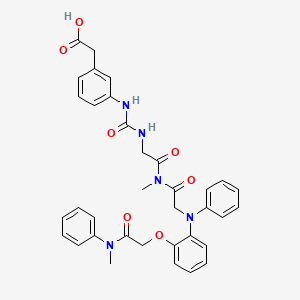
![6-[4-(dimethylamino)phenyl]-4-methyl-1H-pyridin-2-one](/img/structure/B606921.png)
